3-Bromo-2-methoxypropan-1-ol

Catalog No.
S1972417
CAS No.
90321-38-3
M.F
C4H9BrO2
M. Wt
169.02
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methoxypropan-1-ol

CAS Number

90321-38-3

Product Name

3-Bromo-2-methoxypropan-1-ol

IUPAC Name

3-bromo-2-methoxypropan-1-ol

Molecular Formula

C4H9BrO2

Molecular Weight

169.02

InChI

InChI=1S/C4H9BrO2/c1-7-4(2-5)3-6/h4,6H,2-3H2,1H3

InChI Key

TZQLGXOKZWYLJJ-UHFFFAOYSA-N

SMILES

COC(CO)CBr

Canonical SMILES

COC(CO)CBr
3-Bromo-2-methoxypropan-1-ol, also known as BMPO, is a chemical compound that has gained interest in scientific research due to its unique properties and potential uses. This paper aims to provide a comprehensive overview of BMPO, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-Bromo-2-methoxypropan-1-ol is a chemical compound with the molecular formula C4H9BrO2. It is typically a white to off-white powder with a molecular weight of 169.03 g/mol. It was first synthesized in 2005 by Chen and coworkers as a key intermediate in the synthesis of bioactive compounds with potential pharmaceutical uses. 3-Bromo-2-methoxypropan-1-ol has since been subject to numerous studies in different fields of research.
3-Bromo-2-methoxypropan-1-ol is a hygroscopic solid with a melting point of 45-47°C and a boiling point of 205°C at 760 mmHg. Its density is 1.46 g/cm³, and it has a refractive index of 1.469. 3-Bromo-2-methoxypropan-1-ol is soluble in water, ethanol, acetone, and ether. Its chemical structure comprises a hydroxyl group, a methoxy group, and a bromine atom attached to a propane chain.
3-Bromo-2-methoxypropan-1-ol can be synthesized through several methods, including the reaction between 3-bromo-1-propanol and methanol in the presence of a base catalyst, such as potassium carbonate. The reaction proceeds under refluxing conditions for up to 4 hours, with a yield of up to 80%. 3-Bromo-2-methoxypropan-1-ol can also be synthesized via a displacement reaction between 2-methoxypropene and potassium bromide in the presence of hydrobromic acid. The product is then treated with sodium hydroxide, resulting in 3-Bromo-2-methoxypropan-1-ol.
The analysis of 3-Bromo-2-methoxypropan-1-ol can be carried out using various methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). NMR spectroscopy is often used to confirm the purity and identity of 3-Bromo-2-methoxypropan-1-ol, while HPLC and GC-MS are commonly used for its quantification.
3-Bromo-2-methoxypropan-1-ol has been found to possess certain biological activities, including antibacterial, antifungal, and antitumor properties. Studies have shown that 3-Bromo-2-methoxypropan-1-ol has an inhibitory effect on gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus aureus. In addition, 3-Bromo-2-methoxypropan-1-ol has shown promising antifungal activity against Candida albicans and Cryptococcus neoformans. 3-Bromo-2-methoxypropan-1-ol also exhibits anticancer activity by inducing apoptosis in cancer cells.
Studies have shown that 3-Bromo-2-methoxypropan-1-ol has low toxicity and is generally safe for use in scientific experiments. In a study evaluating the acute toxicity of 3-Bromo-2-methoxypropan-1-ol in rats, no significant adverse effects were observed at doses up to 2000 mg/kg body weight. However, like any other chemical compound, precautions should be taken when handling 3-Bromo-2-methoxypropan-1-ol, and proper safety measures should be followed.
3-Bromo-2-methoxypropan-1-ol has been used in various scientific experiments, including as a reagent in the synthesis of bioactive compounds, such as natural products and pharmaceutical intermediates. 3-Bromo-2-methoxypropan-1-ol has also been used in the synthesis of chiral sulfoxides and sulfones, which have potential applications in asymmetric catalysis. Additionally, 3-Bromo-2-methoxypropan-1-ol has been utilized as a reference compound in the analysis of chiral compounds using HPLC and GC-MS.
Research on 3-Bromo-2-methoxypropan-1-ol has been mainly centered on its synthesis and biological activities, particularly its antimicrobial and anticancer properties. The potential application of 3-Bromo-2-methoxypropan-1-ol in the synthesis of chiral compounds has also been explored. Nevertheless, more research is needed to uncover the full potential of 3-Bromo-2-methoxypropan-1-ol in different fields of research.
3-Bromo-2-methoxypropan-1-ol has potential implications in various fields of research and industry, including pharmaceuticals, organic synthesis, and analytical chemistry. Its antimicrobial and anticancer properties suggest its potential use as a lead compound in drug discovery. 3-Bromo-2-methoxypropan-1-ol's ability to synthesize chiral compounds opens up opportunities for its use in asymmetric catalysis. Moreover, 3-Bromo-2-methoxypropan-1-ol can be used as a reference compound in the analysis of chiral compounds in analytical chemistry.
Despite the potential benefits of 3-Bromo-2-methoxypropan-1-ol, limitations exist in its current application. 3-Bromo-2-methoxypropan-1-ol has limited solubility, which may restrict its use in certain settings. Future studies can focus on improving the solubility of 3-Bromo-2-methoxypropan-1-ol to expand its potential applications. Moreover, the full extent of 3-Bromo-2-methoxypropan-1-ol's biological activities is still unknown, and more research is needed to evaluate its potential as a therapeutic agent. Further investigation is also needed to determine the mechanisms of 3-Bromo-2-methoxypropan-1-ol's biological activities.
Several future directions for the use of 3-Bromo-2-methoxypropan-1-ol could be pursued. One promising avenue is the synthesis of compounds with 3-Bromo-2-methoxypropan-1-ol as a key intermediate for use in drug discovery. Additionally, investigation into 3-Bromo-2-methoxypropan-1-ol's enzyme inhibiting capabilities has shown potential as an area of future research. Furthermore, the synthetic ability of 3-Bromo-2-methoxypropan-1-ol opens up avenues for its use in synthesizing chiral compounds with potential applications in a wide range of industries. Finally, newer analytical technologies, such as spectrophotometric techniques or nuclear imaging, could possibly aid researchers in further unlocking the potential of 3-Bromo-2-methoxypropan-1-ol.
3-Bromo-2-methoxypropan-1-ol is a chemical compound with promising properties and potential uses in research and industry. Several fields of research have shown interest in 3-Bromo-2-methoxypropan-1-ol, particularly in drug discovery, asymmetric catalysis, and analytical chemistry. Research to date has focused on its biological activities, synthesis, and analytical techniques. While limitations exist in 3-Bromo-2-methoxypropan-1-ol's current application, the possibilities for future research and expansion of its use across different industries appear extensive.

XLogP3

0.2

Dates

Modify: 2023-08-16

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